(3Z)-3-({[(3,4-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one
Description
Properties
IUPAC Name |
3-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-13-6-5-10(7-14(13)18)9-21-19-8-15-11-3-1-2-4-12(11)16(20)22-15/h1-8,20H,9H2/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHMPHUMRPNPDJ-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NOCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(OC(=C2C=C1)O)/C=N/OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[(3,4-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting with the preparation of the benzofuran ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. For instance, the use of palladium-catalyzed coupling reactions can be crucial in forming the benzofuran ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
Reduction Reactions
Nucleophilic Additions
The enone system undergoes 1,4-addition (conjugate addition) due to hyperconjugation stabilization:
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Water/H₃O⁺ : Protonation at the β-carbon followed by nucleophilic attack yields dihydrobenzofuranol derivatives .
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Grignard reagents : RMgX adds to the β-position, forming alkylated products .
Example Reaction Pathway:
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Protonation : H₃O⁺ protonates the alkene’s β-carbon.
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Nucleophilic attack : H₂O attacks the α-carbon, forming a diol intermediate .
Substitution Reactions
The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) under harsh conditions:
| Reagent/Conditions | Product(s) | Mechanism | Reference |
|---|---|---|---|
| NaOH (200°C) | Replacement of Cl with -OH | NAS via Meisenheimer complex | |
| NH₃ (Cu catalyst) | Amination at para position to Cl | Ullmann-type coupling |
Reaction Mechanisms and Conditions
-
Temperature : Elevated temperatures (>100°C) are required for NAS due to the deactivating effect of Cl substituents .
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Solvents : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.
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Catalysts : Pd/C or Cu catalysts enable cross-coupling reactions at the dichlorophenyl group .
Stability and Reactivity
-
Thermal stability : Decomposes above 250°C, forming chlorinated byproducts.
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pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.
Comparative Analysis with Related Compounds
| Compound | Key Reaction Differences | Reference |
|---|---|---|
| Cetylpyridinium chloride | Lacks enone system; undergoes quaternization | |
| Benzofuran-3(2H)-one | Reduced electrophilicity due to absence of Cl |
Scientific Research Applications
Overview
(3Z)-3-({[(3,4-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring a benzofuran ring and a dichlorophenyl group, suggests diverse applications in chemistry, biology, and medicine. This article explores its applications based on current research findings.
Chemistry
- Building Block for Syntheses : The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of new compounds with tailored properties.
Biology
- Biological Activity Studies : Preliminary studies indicate that this compound may interact with specific enzymes and cellular pathways. This interaction could be pivotal for understanding biochemical mechanisms or developing enzyme inhibitors.
Medicine
- Pharmaceutical Development : Given its structural characteristics, the compound is a candidate for drug development. Its potential pharmacological properties warrant investigation into its efficacy against various diseases, particularly those involving enzyme dysregulation.
Industry
- Material Science : The compound may find applications in developing new materials due to its unique chemical structure. It could serve as an intermediate in the production of polymers or specialty chemicals.
Mechanism of Action
The mechanism by which (3Z)-3-({[(3,4-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analog 1: (3Z)-3-[(Phenylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one
- Molecular Formula: C₁₅H₁₁NO₂
- Substituents: A phenylamino group replaces the 3,4-dichlorophenyl methoxyamino moiety.
- Molecular Weight : 237.25 g/mol
- Key Differences :
- The absence of chlorine atoms reduces electronegativity and molecular weight compared to the target compound.
- The phenyl group may enhance π-π stacking interactions but lacks the steric and electronic effects of dichlorinated substituents.
Structural Analog 2: (3Z)-3-{[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one
- Molecular Formula : C₂₁H₁₂ClF₃N₂O₃
- Substituents: Incorporates a 3-chloro-5-(trifluoromethyl)pyridinyloxy-anilino group.
- Molecular Weight : 432.78 g/mol
- Key Differences: The trifluoromethyl and pyridinyl groups introduce strong electron-withdrawing effects and increased hydrophobicity. Higher molecular weight and density (1.546 g/cm³) compared to the target compound, likely due to the bulky pyridine ring .
Structural Analog 3: (2Z)-6-[(3,4-Dichlorophenyl)methoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
- Molecular Formula : C₂₆H₁₇Cl₂O₄ (estimated from CAS 620550-77-8)
- Substituents : Combines a 3,4-dichlorophenyl methoxy group with a methoxyphenyl propenylidene chain.
- Key Differences :
- The extended conjugated system (propenylidene) may enhance UV absorption and photostability.
- Additional methoxy groups could improve solubility in polar solvents compared to the target compound.
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Electronic Effects : The 3,4-dichlorophenyl group in the target compound likely enhances electrophilicity at the methylidene site, facilitating nucleophilic additions or metal coordination .
- Biological Activity : Analogs with trifluoromethyl groups (e.g., Analog 2) exhibit enhanced metabolic stability, suggesting the target compound may also resist enzymatic degradation .
- Solubility Trends : The absence of polar groups (e.g., pyridine or methoxy) in the target compound may reduce aqueous solubility compared to Analogs 2 and 3 .
Biological Activity
(3Z)-3-({[(3,4-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one is a complex organic compound with potential biological activities. Its structure features a benzofuran ring and a dichlorophenyl group, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, synthesizing information from various studies and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H12Cl2N2O3 |
| Molecular Weight | 339.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 339023-49-3 |
Structural Features
The compound features:
- A benzofuran core that is known for various biological activities.
- A dichlorophenyl substituent that may enhance its interaction with biological targets.
The biological activity of this compound likely involves its interaction with specific enzymes and receptors in cellular pathways. The presence of the methoxy and amino groups allows for potential hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their activity.
Potential Targets
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors influencing neurotransmission or immune responses.
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the dichlorophenyl group is often associated with increased antibacterial activity due to its electron-withdrawing nature, which can enhance the overall reactivity of the molecule against microbial targets.
Anticancer Activity
Research has suggested that benzofuran derivatives possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been hypothesized based on structural analogs that demonstrate similar effects.
Case Studies
- Study on Antimicrobial Effects : A study assessed the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited significant inhibitory activity.
- Anticancer Research : In vitro studies have shown that derivatives of benzofuran can inhibit cell proliferation in cancer cell lines. The specific mechanisms involved apoptosis induction and cell cycle arrest.
Comparative Analysis
The biological activities of this compound can be compared to similar compounds:
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| Cetylpyridinium chloride | Antimicrobial | [Study 1] |
| Domiphen bromide | Antimicrobial | [Study 2] |
| Benzofuran derivatives | Anticancer | [Study 3] |
Research Applications
The compound has potential applications in various fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting infections or cancer.
- Chemical Biology : It can serve as a tool for studying enzyme kinetics or receptor-ligand interactions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3Z)-3-({[(3,4-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves condensation reactions between substituted benzofuran precursors and functionalized amines. Key steps include:
- Precursor Activation : Use activating agents like EDCI/HOBt for amide bond formation between the benzofuran core and the 3,4-dichlorophenylmethoxyamine group.
- Stereochemical Control : Maintain the Z-configuration by optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to prevent isomerization .
- Characterization : Confirm structural integrity via / NMR (to verify stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 or higher for particulates), chemically resistant gloves (e.g., nitrile), and full-body coverage lab coats to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for weighing and synthesis steps to minimize inhalation risks. Avoid draining residues into sinks; instead, collect waste in sealed containers for hazardous disposal .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention, providing the Safety Data Sheet (SDS) to healthcare providers .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280–320 nm, based on conjugated systems in benzofuran derivatives) provides baseline separation from interferents. Use C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity and specificity for trace-level detection. Optimize ionization parameters (e.g., capillary voltage: 3.5 kV; source temperature: 150°C) .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate and degradation pathways of this compound?
- Answer :
- Laboratory Studies : Conduct hydrolysis (pH 3–11), photolysis (UV-Vis light), and biodegradation assays (e.g., OECD 301B) to identify primary degradation products. Use QSAR models to predict persistence and bioaccumulation potential .
- Field Monitoring : Deploy passive samplers in water/sediment systems to measure partitioning coefficients (, ). Correlate with LC-MS/MS data to track transformation products .
Q. What strategies resolve contradictions in stability data under varying storage conditions?
- Answer :
- Stress Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) and compare with real-time data. Use Arrhenius modeling to extrapolate shelf-life predictions.
- Analytical Harmonization : Standardize protocols (e.g., USP <795>) for sample preparation and storage (e.g., inert gas purging for light-sensitive compounds) to minimize variability .
Q. How does stereoelectronic modulation of the benzofuran core impact biological activity?
- Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The Z-configuration enhances intramolecular hydrogen bonding between the methoxyamino group and the carbonyl oxygen, potentially improving target binding .
- Structure-Activity Relationships (SAR) : Synthesize analogs with substituents at the 3,4-dichlorophenyl group and test inhibitory effects on relevant enzymes (e.g., cytochrome P450 isoforms) to identify pharmacophore contributions .
Q. What methodologies address discrepancies in bioanalytical recovery rates during extraction?
- Answer :
- Extraction Optimization : Compare SPE (C18 vs. mixed-mode phases) and liquid-liquid extraction (ethyl acetate vs. dichloromethane) efficiencies. Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Ion Suppression Studies : Use post-column infusion to identify co-eluting interferents in biological matrices (e.g., plasma proteins) and adjust mobile phase additives (e.g., 0.1% formic acid) to mitigate suppression .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
